![molecular formula C22H16ClFN4O3 B2933227 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 923165-23-5](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.84. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-HIV Activity
This compound has been studied for its potential anti-HIV properties. A related series of compounds with a similar structure have shown activity against HIV-1-induced cytopathicity in MT-4 cell cultures . The presence of the chlorobenzyl group is significant in these studies, suggesting that our compound may also exhibit similar antiviral effects.
Antiallergy Potential
Compounds with structural similarities to our molecule have demonstrated promising antiallergic activities. They have been found to act as leukotriene D4 receptor antagonists and orally active mast cell stabilizers . This indicates that our compound could be a candidate for the development of new antiallergic medications.
Voltage-Dependent Calcium Channel Blockers
Derivatives of thiadiazine, which share a common structural motif with our compound, have been synthesized and evaluated as voltage-dependent calcium channel blockers . This suggests that our compound might be useful in the study of cardiovascular diseases and the development of treatments targeting calcium channels.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The chlorobenzyl moiety present in our compound is a feature often seen in NNRTIs, which are a class of antiretroviral drugs used to treat HIV/AIDS. These inhibitors work by binding to reverse transcriptase and preventing the transcription of viral RNA into DNA . Our compound could potentially be explored for its NNRTI activity.
Synthesis of Heterocyclic Compounds
The pyridopyrimidinone core of the compound is a versatile scaffold for the synthesis of various heterocyclic compounds. These structures are of interest due to their wide range of biological activities and potential pharmaceutical applications .
Pharmacological Evaluation
Similar structures have been synthesized and pharmacologically evaluated for various activities, including their potential as human cytomegalovirus inhibitors . This suggests that our compound could also be evaluated for its pharmacological properties in virology research.
Each of these applications offers a unique avenue for scientific exploration and potential therapeutic development. The compound’s diverse structural features make it a valuable target for further research in these areas. <|\end|> OP: ### Anti-HIV Research The structural analogs of our compound have been synthesized and evaluated for their potential to inhibit HIV replication. One particular study demonstrated that a compound with a similar chlorobenzyl group exhibited activity against HIV-1, suggesting that our compound may also hold promise as an anti-HIV agent .
Antiallergic Drug Development
Research on structurally related molecules has revealed significant antiallergic activities, including the inhibition of leukotriene D4 receptors and stabilization of mast cells. These findings indicate that our compound could be explored for its potential as a novel antiallergic drug .
Calcium Channel Blockade
Compounds with a thiadiazine core, which is structurally related to our compound, have been investigated as voltage-dependent calcium channel blockers. This implies that our compound might be beneficial in researching and treating diseases associated with calcium channel dysregulation .
Non-Nucleoside Reverse Transcriptase Inhibition
The chlorobenzyl component is a common feature in non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV/AIDS. This suggests that our compound could be studied for its potential NNRTI activity, contributing to the fight against HIV/AIDS .
Heterocyclic Chemistry
The pyridopyrimidinone framework of our compound is a key structure in heterocyclic chemistry, offering a platform for the synthesis of a wide array of biologically active compounds. This makes it an interesting candidate for the development of new pharmaceuticals .
Virology and Pharmacology
Similar compounds have been synthesized and assessed for their pharmacological properties, including activity against human cytomegalovirus. This suggests that our compound could be valuable in virological research and the development of antiviral drugs .
These applications highlight the versatility and potential of “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide” in various fields of scientific research. Each application could lead to significant advancements in medical science and therapeutic interventions. OP: ### Anti-HIV Research The structural analogs of our compound have been synthesized and evaluated for their potential to inhibit HIV replication. One particular study demonstrated that a compound with a similar chlorobenzyl group exhibited activity against HIV-1, suggesting that our compound may also hold promise as an anti-HIV agent .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid. This intermediate is then reacted with N-(4-fluorophenyl)acetamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "N-(4-fluorophenyl)acetamide", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a catalyst to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with N-(4-fluorophenyl)acetamide in the presence of a coupling agent to form the final product." ] } | |
Número CAS |
923165-23-5 |
Nombre del producto |
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide |
Fórmula molecular |
C22H16ClFN4O3 |
Peso molecular |
438.84 |
Nombre IUPAC |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29) |
Clave InChI |
RMQXNSCNPPYCOC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile](/img/structure/B2933144.png)
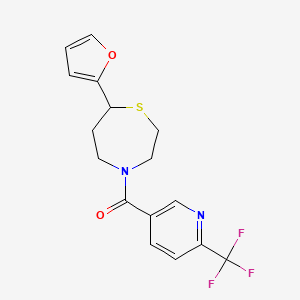
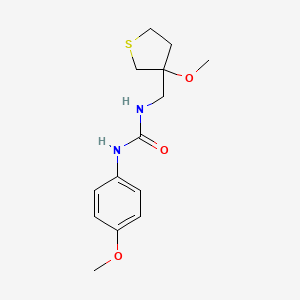
![3-(4-methoxybenzyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933149.png)
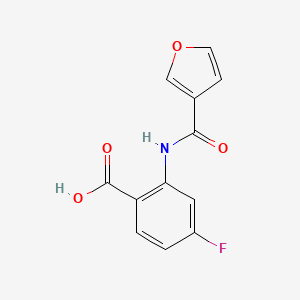
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide](/img/structure/B2933152.png)
![Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B2933153.png)
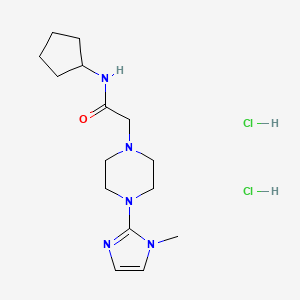
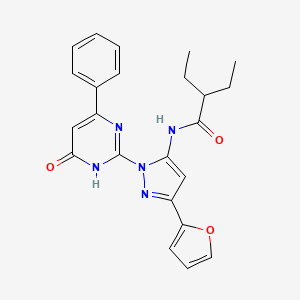
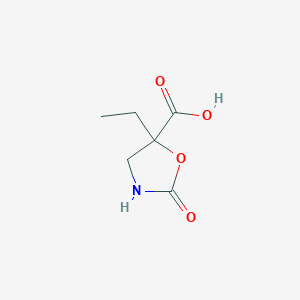
![N-(3-ethyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}isoxazol-5-yl)acetamide](/img/structure/B2933161.png)
![2,6-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2933163.png)
![2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2933165.png)